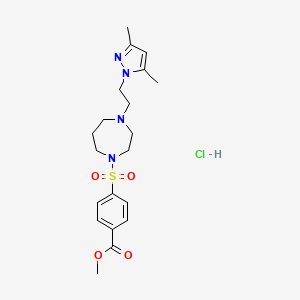
methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O4S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H23N3O4S and a molecular weight of approximately 413.49 g/mol. Its predicted boiling point is around 570.7 °C with a density of 1.26 g/cm³ at 20 °C . The sulfonamide group in its structure is known for contributing to various biological activities, including enzyme inhibition and antibacterial properties.
1. Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory actions. For instance, studies have shown that sulfonamide derivatives can inhibit dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. The inhibition of DPP IV can have significant implications in the treatment of type 2 diabetes .
In a comparative study, several derivatives were tested for their DPP IV inhibition capabilities. Some compounds demonstrated nanomolar potency comparable to established inhibitors like sitagliptin . This suggests that this compound may share similar inhibitory potential.
2. Antibacterial Activity
The antibacterial properties of sulfonamide-containing compounds have been extensively documented. Compounds with the sulfonamide moiety are noted for their effectiveness against various bacterial strains . The mechanism often involves competitive inhibition of bacterial enzymes essential for folate synthesis.
3. Antitumor and Antiproliferative Effects
Several studies have reported that pyrazole derivatives exhibit antitumor activity. The incorporation of the pyrazole ring into the structure may enhance the compound's ability to interfere with cancer cell proliferation . For example, specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Studies and Research Findings
属性
IUPAC Name |
methyl 4-[[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]sulfonyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S.ClH/c1-16-15-17(2)24(21-16)14-12-22-9-4-10-23(13-11-22)29(26,27)19-7-5-18(6-8-19)20(25)28-3;/h5-8,15H,4,9-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKGBSMFEARQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














